molecular formula C8H6N2O2 B13075309 Furo[3,2-c]pyridine-2-carboxamide

Furo[3,2-c]pyridine-2-carboxamide

Cat. No.: B13075309
M. Wt: 162.15 g/mol
InChI Key: GBJNZGDNTWILNB-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The this compound structure consists of a bicyclic framework where a furan ring (oxygen-containing five-membered heterocycle) is fused to a pyridine ring (six-membered nitrogen heterocycle). The fusion occurs at the pyridine’s third position and the furan’s second position, as denoted by the [3,2-c] notation in IUPAC nomenclature. The carboxamide group (-CONH2) is attached to the second position of the fused system, influencing both electronic properties and intermolecular interactions.

Table 1: Key Structural Descriptors of this compound Derivatives

Derivative Molecular Formula Molecular Weight (g/mol) CAS Registry Number
Base scaffold C9H6N2O2 174.16 Not applicable
3-[(2-Fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy) C16H13FIN3O4 457.19 25013308
3-[(Cyclopropylcarbonyl)amino] C12H11N3O3 245.23 928340-36-7
7-Fluoro-N-[(2S)-2-hydroxypropoxy] C17H14F2IN3O4 521.12 1009333-44-1

The planar bicyclic system enables π-stacking interactions, while the carboxamide group participates in hydrogen bonding, enhancing solubility and bioactivity. Substituents such as fluorine, iodine, or cyclopropyl groups modulate electronic effects and steric bulk, as seen in derivatives like 3-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy). The stereochemistry of side chains, exemplified by the (2S)-2-hydroxypropoxy group in CAS 1009333-44-1, further diversifies molecular properties.

Historical Development in Heterocyclic Chemistry

The synthesis of furo[3,2-c]pyridine derivatives originated in the late 20th century, driven by interest in fused heterocycles for drug discovery. Early routes relied on cyclocondensation reactions, but modern methods employ transition-metal catalysis and tandem processes. A landmark advancement involved Sonogashira coupling between 4-hydroxy-3-iodopyridine and terminal alkynes, followed by 5-endo-dig cyclization to form the furan ring. This cascade strategy enabled efficient access to multivalent furopyridines, including divalent and trivalent systems.

Table 2: Milestones in Furo[3,2-c]Pyridine Synthesis

Year Innovation Key Reaction Impact
2018 Sonogashira/cyclization cascade Pd-catalyzed coupling + ring closure Enabled multivalent derivatives
2020 Chalcone epoxide rearrangement Meinwald rearrangement Produced quinoline-fused analogs
2022 Trialkyne-based trivalent systems Triple Sonogashira coupling Expanded materials science applications

The scaffold’s versatility is evident in its pharmaceutical applications. For instance, neuroprotective and antiproliferative activities were identified in tetracyclic benzofuro[3,2-c]quinoline derivatives. Modifications at the carboxamide position, such as N-alkoxy substitutions (e.g., hydroxyethoxy or hydroxypropoxy groups), improved pharmacokinetic profiles in preclinical studies. Computational studies further highlighted its potential as a topoisomerase-II inhibitor, spurring synthetic campaigns to optimize bioactivity.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11)

InChI Key

GBJNZGDNTWILNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Furo[3,2-c]pyridine-2-carboxamide exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on various kinases and receptors.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy.
  • Anti-inflammatory Effects : By modulating receptor activity related to inflammation, the compound may offer therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways.
    • Study Reference : The findings indicated that treatment with this compound resulted in significant reductions in tumor size in animal models.
  • Inflammatory Disease Models : In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
    • Study Reference : The compound showed efficacy in reducing cytokine levels associated with inflammation.

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives

Pyrrolo[3,2-c]pyridine-2-carboxamide derivatives, such as N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide, replace the furan ring with a pyrrole moiety. These compounds are studied as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Biological assays indicate moderate NAMPT inhibition (IC₅₀ ~100 nM), suggesting room for optimization .

Thieno[2,3-b]pyridine-2-carboxamide Analogs

Thieno[2,3-b]pyridine-2-carboxamide derivatives, exemplified by 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide, substitute the furan with a thiophene ring. This compound exhibits antipsychotic activity via muscarinic receptor modulation, demonstrating how ring heteroatom choice (O vs. S) can pivot therapeutic applications .

Furo[2,3-b]pyridine-2-carboxamide Derivatives

Furo[2,3-b]pyridine-2-carboxamide derivatives differ in the fusion position of the furan and pyridine rings (2,3-b vs. 3,2-c). This structural variation alters the molecule’s topology, affecting binding to targets like DNA topoisomerase II. Microwave-assisted synthesis of these compounds yields potent anticancer activity (IC₅₀ = 0.8–2.4 µM against MCF-7 breast cancer cells), comparable to doxorubicin, highlighting the impact of ring fusion geometry on bioactivity .

Substituted Furo[3,2-c]pyridine-2-carboxamide MEK Inhibitors

The compound 3-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)this compound demonstrates the importance of substituents in enhancing target affinity. The 4-cyclopropyl-2-fluorophenyl group improves hydrophobic interactions with MEK1’s allosteric pocket, while the 2-hydroxyethoxy side chain increases solubility. Crystallographic data (PDB: 4U80) reveal a binding energy of −9.2 kcal/mol, with an IC₅₀ of 4 nM, outperforming earlier analogs lacking these substituents .

Structural and Pharmacological Data Table

Compound Class Key Substituents Biological Target Activity (IC₅₀ or EC₅₀) Reference
This compound 4-cyclopropyl-2-fluorophenyl, hydroxyethoxy MEK1 kinase 4 nM
Pyrrolo[3,2-c]pyridine-2-carboxamide Benzoylpiperidinylbutyl NAMPT ~100 nM
Thieno[2,3-b]pyridine-2-carboxamide Chloro, methoxy, cyclopropyl Muscarinic receptors Not reported
Furo[2,3-b]pyridine-2-carboxamide Aromatic carboxylic acid derivatives DNA topoisomerase II 0.8–2.4 µM

Pharmacological Implications

  • Oncology : this compound’s MEK inhibition offers promise in RAS-mutant cancers, while furo[2,3-b] analogs target topoisomerase II in breast cancer .
  • Neurology: Thieno[2,3-b]pyridine-2-carboxamide’s muscarinic modulation suggests applications in schizophrenia .

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